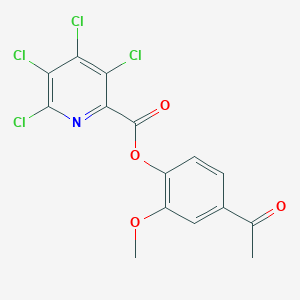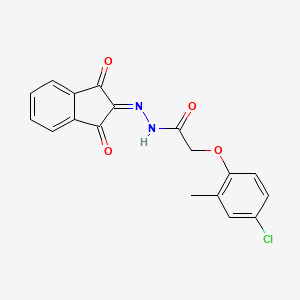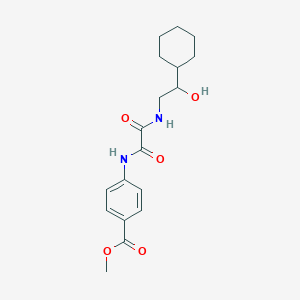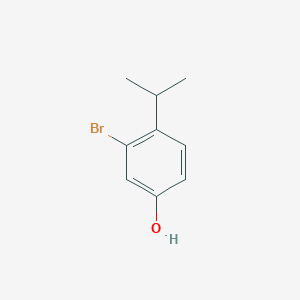
3-Bromo-4-(propan-2-YL)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(propan-2-YL)phenol is an organic compound that belongs to the class of bromophenols . Bromophenols are compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .
Synthesis Analysis
The synthesis of bromophenols like 3-Bromo-4-(propan-2-YL)phenol is typically achieved by electrophilic halogenation of phenol with bromine . A specific synthesis process for a similar compound involves the use of sodium borohydride and aluminum trichloride in a reaction flask, followed by hydrolysis and extraction with ethyl acetate .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-(propan-2-YL)phenol consists of a benzene ring with a bromine atom and a hydroxyl group attached to it . The propan-2-yl group is also attached to the benzene ring . The molecular weight of this compound is approximately 215.09 .Chemical Reactions Analysis
Bromophenols, including 3-Bromo-4-(propan-2-YL)phenol, are produced by electrophilic halogenation of phenol with bromine . In elimination reactions, the hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom next to the one holding the bromine .科学的研究の応用
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing derivatives and complexes related to 3-Bromo-4-(propan-2-yl)phenol. For example, a study described the synthesis and crystal structure of a Schiff base compound, highlighting its potential antibacterial activities due to its structural properties (Wang et al., 2008). Another study focused on the synthesis of (prop-2-ynyloxy)benzene derivatives, demonstrating the influence of substituents on reaction yield and biological activity, suggesting that some synthesized compounds may have potential antiurease and antibacterial effects (Tannaza Batool et al., 2014).
Biological Activities and Applications
The biological activities of derivatives related to 3-Bromo-4-(propan-2-yl)phenol have been explored in various studies. One investigation into Schiff base compounds revealed moderate antimicrobial properties, suggesting the potential for these compounds to be used in antibacterial applications (Zhang, Li, & Kang-Lan, 2008). Additionally, the study on facile synthesis, DNA binding, urease inhibition, and antioxidant activities of certain derivatives highlighted their strong interaction with DNA and potential therapeutic applications (F. Rasool et al., 2021).
Mechanistic Insights and Chemical Interactions
Research on the reaction mechanisms and interactions involving derivatives of 3-Bromo-4-(propan-2-yl)phenol provides valuable insights into their chemical behavior. For instance, a study on the electrochemical and theoretical quantum approaches to inhibition of carbon steel corrosion illustrated how Schiff base compounds can serve as effective corrosion inhibitors, offering insights into their interaction mechanisms at the molecular level (H. M. El-Lateef et al., 2015).
Environmental and Chemical Engineering Applications
The oxidation of bromophenols and their transformation into brominated products during water treatment processes were examined, emphasizing the importance of understanding these compounds' behavior in environmental and water treatment contexts (Congwei Luo et al., 2019). This research underscores the potential environmental impact of bromophenols and the need for efficient treatment methods to manage their presence in water sources.
Safety and Hazards
作用機序
Target of Action
It is known that bromophenols, which include compounds like 3-bromo-4-(propan-2-yl)phenol, are often used in suzuki–miyaura coupling reactions . This suggests that the compound may interact with organoboron reagents and palladium catalysts in these reactions .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 3-Bromo-4-(propan-2-YL)phenol may participate in the formation of carbon-carbon bonds . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In transmetalation, a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling reactions, it may influence pathways involving the formation of carbon-carbon bonds .
Result of Action
As a potential participant in suzuki–miyaura coupling reactions, the compound may contribute to the formation of carbon-carbon bonds .
特性
IUPAC Name |
3-bromo-4-propan-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFUQXLBQYQLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(propan-2-YL)phenol | |
CAS RN |
1243363-07-6 |
Source


|
| Record name | 3-bromo-4-(propan-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(cyclopropylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2775703.png)
![2-{4-[(3-Fluorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)pyrimidine](/img/structure/B2775704.png)
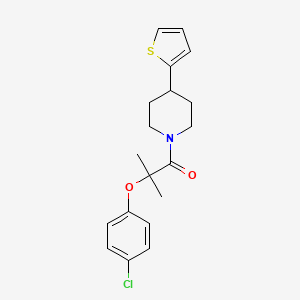
![1-((1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2775709.png)
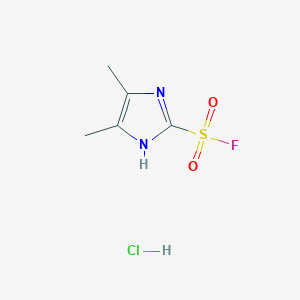
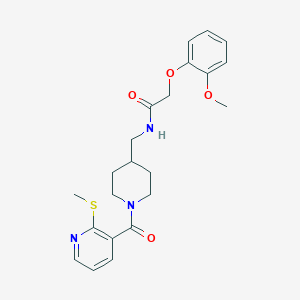
![3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)
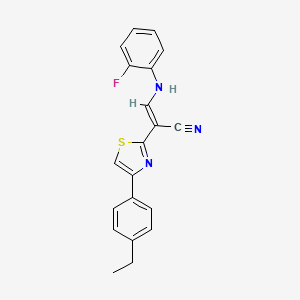
![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2775716.png)
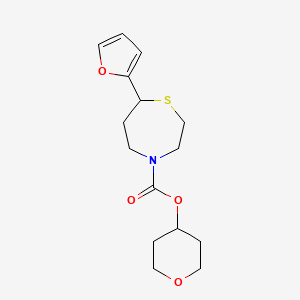
![ethyl 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2775721.png)
